![molecular formula C19H17N3O3S3 B3010997 1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one CAS No. 912905-51-2](/img/structure/B3010997.png)
1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one
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Description
1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C19H17N3O3S3 and its molecular weight is 431.54. The purity is usually 95%.
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Biological Activity
The compound 1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one is a complex heterocyclic molecule that has drawn attention for its potential biological activities. This article explores its pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory properties.
Structure and Properties
The structural complexity of this compound includes a thieno-thiazolo-pyrimidine core with a nitrophenyl thioether group. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₃O₂S₂ |
Molecular Weight | 293.38 g/mol |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that similar compounds with nitrophenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Case Study: Antibacterial Testing
In a comparative study, compounds structurally related to our target compound were tested against MRSA and other pathogens. The results indicated that compounds with electron-donating groups on the phenyl ring enhanced antibacterial activity significantly .
Anticancer Activity
The anticancer potential of this compound is supported by the pharmacological profiles of similar heterocycles. For example, triazole derivatives have been shown to induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) .
Research Findings
A study involving the synthesis of thiazole and benzothiazole derivatives reported that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the interaction of the thiazole moiety with specific cellular targets involved in cancer proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrimidine derivatives are well-documented. Compounds in this class have been shown to inhibit COX-2 activity and reduce inflammatory mediators . Given the structural similarities to known anti-inflammatory agents, it is plausible that our compound may exhibit similar effects.
Experimental Evidence
In vitro assays demonstrated that certain pyrimidine derivatives significantly suppressed the production of inflammatory cytokines in activated macrophages . This suggests a potential pathway for the therapeutic application of our target compound in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the nitrophenyl group has been linked to enhanced interaction with biological targets due to its electron-withdrawing characteristics, which can influence the overall reactivity and binding affinity of the compound .
Properties
IUPAC Name |
3-[(4-nitrophenyl)sulfanylmethyl]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-trien-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c23-17-16-14-3-1-2-4-15(14)28-18(16)21-12(10-27-19(21)20-17)9-26-13-7-5-11(6-8-13)22(24)25/h5-8,12H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBGOHOTHZBCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(CSC4=NC3=O)CSC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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